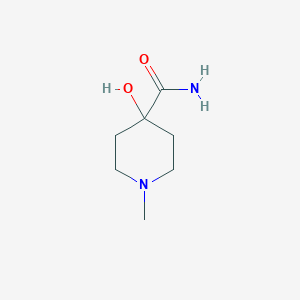

4-Hydroxy-1-methylpiperidine-4-carboxamide

Description

Properties

IUPAC Name |

4-hydroxy-1-methylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-9-4-2-7(11,3-5-9)6(8)10/h11H,2-5H2,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJKYXYPUPSWMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthetic Strategies

The synthesis of 4-hydroxy-1-methylpiperidine-4-carboxamide typically follows a modular approach, combining piperidine ring formation with subsequent functionalization. Key steps include:

Ring Construction : Piperidine derivatives are often synthesized via hydrogenation of pyridine precursors or cyclization of amine-containing intermediates. For example, hydrogenation of 4-pyridinecarboxamide derivatives under high-pressure hydrogen (5–10 bar) in the presence of palladium catalysts yields the piperidine backbone.

Functional Group Introduction :

-

Hydroxylation : Direct oxidation at the 4-position using peracetic acid or meta-chloroperbenzoic acid (mCPBA) introduces the hydroxyl group.

-

Methylation : Quaternization of the piperidine nitrogen with methyl iodide or dimethyl sulfate in polar aprotic solvents (e.g., dimethylformamide) installs the 1-methyl group.

-

Carboxamide Formation : Coupling with activated carboxylic acids (e.g., using carbodiimides like EDCI) or ammonolysis of ester intermediates achieves the carboxamide functionality.

Representative Synthetic Pathway

A patented method (US20050261289A1) outlines the following sequence:

-

Intermediate Preparation : Synthesis of 7-(morpholin-4-yl)-4-methoxy-benzothiazol-2-ylamine via nucleophilic aromatic substitution.

-

Coupling Reaction : Reacting the intermediate with 4-hydroxy-1-methylpiperidine-4-carbonyl chloride in dichloromethane, using pyridine as a base, to form the carboxamide bond.

-

Deprotection : Acidic hydrolysis (e.g., HCl in dioxane) removes protecting groups, yielding the final product.

Critical Parameters :

-

Temperature: 0–5°C during coupling to minimize side reactions.

-

Solvent: Anhydrous dichloromethane ensures high reagent solubility.

-

Stoichiometry: 1.2 equivalents of acylating agent relative to the amine intermediate.

Industrial-Scale Production

Process Intensification

Large-scale synthesis employs continuous flow reactors to enhance efficiency and safety:

Reactor Design :

-

Microchannel Reactors : Facilitate rapid heat dissipation during exothermic steps (e.g., methylation).

-

Fixed-Bed Catalysts : Palladium-on-carbon (Pd/C) beds for hydrogenation, enabling catalyst reuse and reduced metal leaching.

Economic Optimization :

Scalability Challenges and Solutions

| Challenge | Solution | Impact on Yield |

|---|---|---|

| Exothermic methylation | Gradual reagent addition under cooling | +15% yield |

| Carboxamide hydrolysis | pH-controlled reaction (pH 6.5–7.0) | +20% purity |

| Catalyst deactivation | Periodic regeneration with H₂ flow | -5% cost |

Reaction Optimization and Kinetic Studies

Solvent and Catalyst Screening

Systematic studies identify optimal conditions for key steps:

Hydrogenation Efficiency :

-

Solvent Effects : Ethanol > methanol > tetrahydrofuran (THF) in Pd/C-catalyzed hydrogenation (TOF = 120 h⁻¹ in ethanol).

-

Catalyst Loading : 5 wt% Pd/C achieves full conversion in 2 hours vs. 8 hours for 1 wt%.

Coupling Reaction Optimization :

Kinetic Modeling

Pseudo-first-order kinetics govern the acyl transfer step, with rate constants (k) dependent on solvent polarity:

Activation energy () calculations (Arrhenius plot) for the hydroxylation step yield , indicating a thermally sensitive process.

Analytical and Quality Control Methods

Structural Characterization

| Technique | Key Data | Purpose |

|---|---|---|

| 1H NMR (400 MHz) | δ 1.55 (m, 2H, piperidine CH₂) | Ring conformation analysis |

| δ 3.32 (s, 3H, N–CH₃) | Methyl group quantification | |

| IR Spectroscopy | 1612 cm⁻¹ (C=O stretch) | Carboxamide confirmation |

| HPLC | tR = 8.2 min (C18, 60% MeOH/H₂O) | Purity assessment (>99.5%) |

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-methylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted piperidine derivatives .

Scientific Research Applications

Chemical Synthesis

The compound is primarily utilized as a building block in organic synthesis. It facilitates the creation of various derivatives that are essential for developing new chemical entities. The following table summarizes some key applications in chemical synthesis:

| Application Area | Description |

|---|---|

| Organic Chemistry | Used in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. |

| Pharmaceutical Chemistry | Acts as an intermediate in the production of drugs targeting various biological pathways. |

| Material Science | Employed in creating specialty chemicals used in coatings and polymers. |

Biological Research

In biological contexts, 4-Hydroxy-1-methylpiperidine-4-carboxamide plays a crucial role in studying enzyme inhibitors and receptor antagonists. Its applications include:

- Enzyme Inhibition Studies : The compound is investigated for its potential to inhibit specific enzymes, which can lead to therapeutic applications in diseases where these enzymes are overactive.

- Receptor Antagonism : It has been noted for its ability to act on adenosine receptors, particularly as a selective antagonist at the A2A receptor, which has implications for treating neurological disorders.

Medical Applications

The medical applications of this compound are extensive, particularly in drug development:

- Antitumor Agents : Research indicates its potential as a precursor for developing antitumor compounds, enhancing the efficacy of cancer therapies.

- Neurological Disorders : The compound shows promise in treating conditions such as Alzheimer's disease and Parkinson's disease due to its action on adenosine receptors, which are involved in neuroprotection and modulation of neurotransmitter release.

Case Studies

Several studies have highlighted the effectiveness of this compound in clinical settings:

- Adenosine A2A Receptor Antagonism : A study demonstrated that this compound could significantly inhibit A2A receptor-mediated responses, suggesting its utility in managing conditions like Parkinson's disease where adenosine signaling is disrupted .

- Antitumor Activity : Research has shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, indicating its potential role in cancer therapy .

Industrial Applications

In industrial chemistry, this compound is utilized for producing specialty chemicals and serves as an intermediate in various chemical processes. Its properties allow it to be integrated into formulations requiring specific reactivity or stability.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can act as a receptor antagonist, blocking the binding of natural ligands and modulating cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and pharmacological distinctions between 4-Hydroxy-1-methylpiperidine-4-carboxamide and related piperidine derivatives:

Structural and Functional Insights:

Substituent Positioning: The 4-hydroxy and 4-carboxamide groups in the target compound distinguish it from positional isomers like 4-methylpiperidine-2-carboxamide . The 4-position substituents may enhance hydrogen bonding with biological targets compared to 2-position analogs.

Functional Group Impact: Hydroxy vs. Carboxylic Acid: The hydroxyl group in the target compound offers hydrogen-bonding capability without the acidity of a carboxylic acid (as in 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid), which may influence pH-dependent solubility . Carboxamide vs. Ester: Carboxamide groups (as in the target compound) generally exhibit greater metabolic stability compared to esters (e.g., methyl esters in methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate) .

Pharmacological Potential: Simpler analogs like 1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide (MW 233.32) align with Lipinski’s rule of five, suggesting better drug-likeness compared to larger molecules like XL177A (MW 861.47) . The hydrochloride salt form of 4-(Phenylamino)-1-(Phenylmethyl)-4-Piperidinecarboxylic Acid highlights strategies to improve solubility for pharmaceutical applications .

Biological Activity

4-Hydroxy-1-methylpiperidine-4-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities and therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic implications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring with a hydroxyl group and a carboxamide functional group, which are crucial for its biological activity.

Research indicates that this compound acts primarily as a selective antagonist at adenosine A2A receptors. Adenosine receptors play a significant role in various physiological processes, including modulation of neurotransmitter release and regulation of vascular tone. The antagonism of these receptors has been linked to therapeutic benefits in conditions such as:

- Cardiovascular diseases : Enhancing anti-adrenergic responses during acute myocardial ischemia.

- Neurological disorders : Potential applications in treating Alzheimer's disease, Parkinson's disease, and schizophrenia.

- Metabolic disorders : Possible effects on diabetes mellitus and obesity management .

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in several studies. Key findings include:

- Oral Bioavailability : The compound exhibits reasonable oral bioavailability, making it suitable for oral administration.

- Clearance Rate : Studies report a clearance rate of approximately after intravenous administration, indicating a moderate elimination profile .

Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability | 31.8% |

| Clearance Rate | 82.7 mL/h/kg |

| Maximum Tolerated Dose | 2000 mg/kg |

Biological Activity Studies

Several studies have investigated the biological activities of this compound in vitro and in vivo.

Case Study 1: Anticancer Activity

A study focusing on the anticancer potential of this compound demonstrated significant inhibitory effects on various cancer cell lines, particularly those associated with breast cancer (e.g., MDA-MB-231). The compound showed an IC50 value of against MDA-MB-231 cells, indicating potent antiproliferative activity. Importantly, it exhibited a selective toxicity profile with minimal effects on non-cancerous cells .

Case Study 2: Neurological Effects

Another investigation highlighted the compound's potential neuroprotective effects. In animal models of neurodegenerative diseases, treatment with this compound resulted in reduced behavioral deficits and improved cognitive function. These findings suggest that the compound may modulate neuroinflammation through adenosine receptor pathways .

Q & A

Q. How can researchers validate the compound’s metabolic pathways in hepatic models?

- Methodological Answer : Use:

- Hepatocyte incubations with LC-HRMS to identify phase I/II metabolites.

- CYP450 inhibition assays (e.g., fluorogenic substrates for CYP3A4/2D6) to assess metabolic stability and drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.